2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol
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Overview
Description
2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterium’s ability to produce ATP, leading to its death.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as thieno[3,4-b]pyridine and thieno[2,3-d]pyrimidine . Compared to these compounds, 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol exhibits unique structural features, such as the spirocyclobutane ring, which may contribute to its distinct biological activities .
Properties
CAS No. |
1422354-54-8 |
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Molecular Formula |
C11H14N2OS2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-ethylsulfanylspiro[3,7-dihydrothieno[3,2-d]pyrimidine-6,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C11H14N2OS2/c1-2-15-10-12-7-6-11(4-3-5-11)16-8(7)9(14)13-10/h2-6H2,1H3,(H,12,13,14) |
InChI Key |
COSABZAHDAPDOU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1)SC3(C2)CCC3 |
Origin of Product |
United States |
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